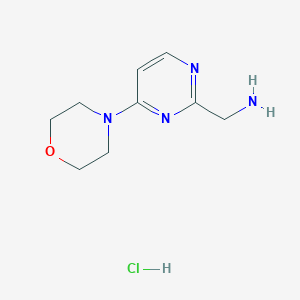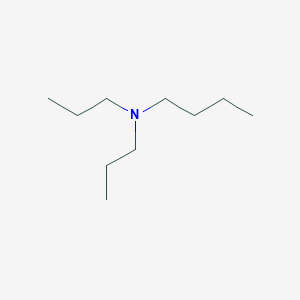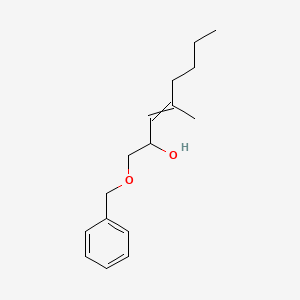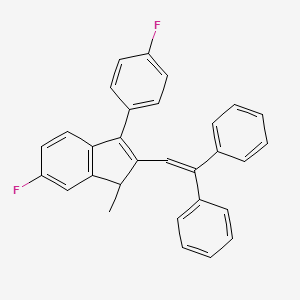
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple aromatic rings and fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene typically involves several steps. One common method is the Knoevenagel condensation reaction, which is used to form the core structure of the compound. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the discovery of new medications. Its ability to interact with specific molecular targets in the body is of particular interest.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins in the body. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene stands out due to its unique combination of aromatic rings and fluorine atoms. Similar compounds include:
1-(4-Fluorophenyl)-2,2-diphenylethene: This compound shares a similar core structure but lacks the additional fluorine and methyl groups.
2,2,2-Trifluoroacetophenone: While this compound also contains fluorine atoms, its structure and chemical properties differ significantly.
Properties
CAS No. |
919789-12-1 |
|---|---|
Molecular Formula |
C30H22F2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene |
InChI |
InChI=1S/C30H22F2/c1-20-27-18-25(32)16-17-26(27)30(23-12-14-24(31)15-13-23)28(20)19-29(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-20H,1H3 |
InChI Key |
BTSVDWIXBCDTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


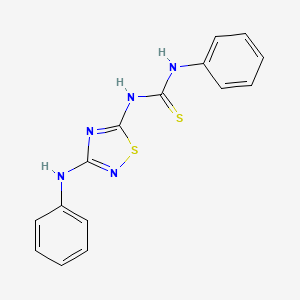
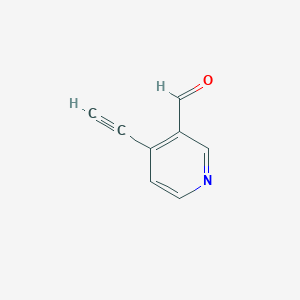
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
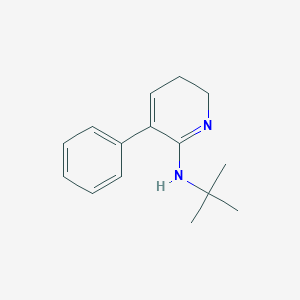
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
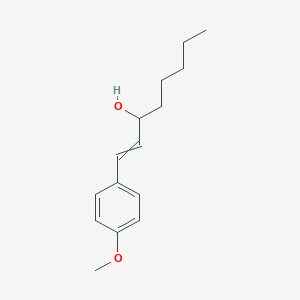
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
